Diethyl-pythiDC is a small molecule inhibitor that specifically targets Prolyl 4-hydroxylase subunit alpha 1 (P4HA1) [, , , ]. P4HA1 is an enzyme involved in collagen metabolism, playing a crucial role in hydroxylating proline residues within collagen and influencing the composition of the extracellular matrix []. Overexpression of P4HA1 has been identified in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and colon adenocarcinoma, and is associated with tumor progression and poor clinical outcomes [, , , ]. This makes P4HA1 a potential therapeutic target, and Diethyl-pythiDC has emerged as a promising candidate for further investigation in cancer research.
Reduced Cell Proliferation and Colony Formation: Treatment with Diethyl-pythiDC has consistently demonstrated a decrease in cell proliferation and colony formation in various PDAC cell lines [, ]. This indicates the compound's ability to directly hinder cancer cell growth.
G2/M Cell Cycle Arrest: Diethyl-pythiDC induces G2/M cell cycle arrest in PDAC cells, preventing them from progressing through the cell cycle and ultimately inhibiting their uncontrolled proliferation [, ].
Modulation of Epithelial-Mesenchymal Transition (EMT): Diethyl-pythiDC influences the expression of EMT markers, including N-cadherin, E-cadherin, and vimentin [, ]. This suggests its ability to interfere with the EMT process, which plays a crucial role in cancer cell invasion and metastasis.
Downregulation of Argonaute-2 (AGO2) and Matrix Metalloproteinase (MMP1) Expression: Diethyl-pythiDC treatment has been shown to reduce the expression of AGO2, a key component of microRNA biogenesis implicated in tumorigenesis, as well as its downstream target MMP1, a matrix metalloproteinase involved in tumor invasion and metastasis [].
In vitro studies: Diethyl-pythiDC effectively reduced cell proliferation, colony formation, migration, and invasion in various PDAC cell lines [, ]. These findings highlight the compound's potential as an anti-cancer agent.
In vivo studies: In preclinical animal models of PDAC, Diethyl-pythiDC administration led to a reduction in tumor growth and metastasis []. These promising results support further investigation into its therapeutic potential.
Biomarker for Prognosis: High expression of P4HA1 is correlated with poor overall survival in PDAC patients [], making it a potential prognostic biomarker. Diethyl-pythiDC, by targeting P4HA1, could offer a therapeutic strategy tailored for patients with poor prognoses.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: